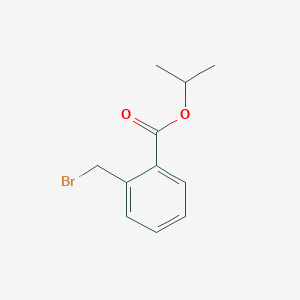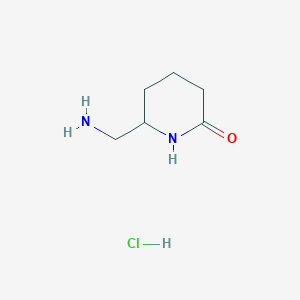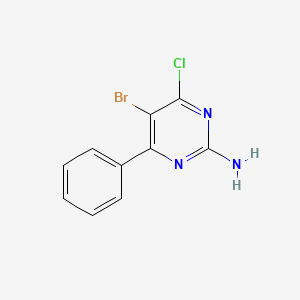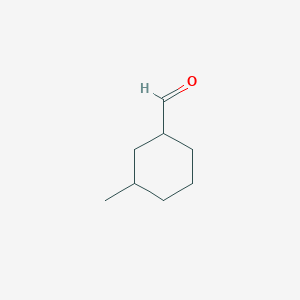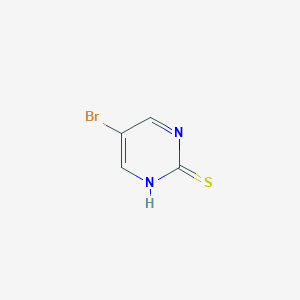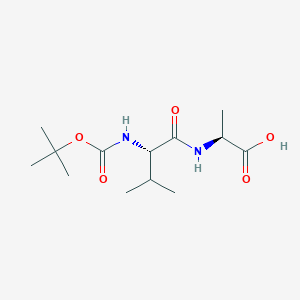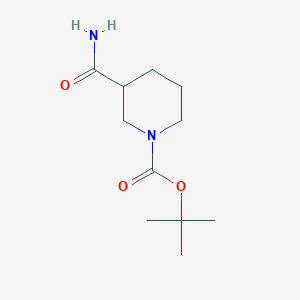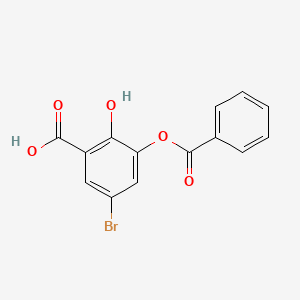
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid
Descripción general
Descripción
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid is a compound that can be considered a derivative of benzoic acid, where additional functional groups such as a benzoyloxy group and a bromine atom have been introduced into the molecular structure. This compound is likely to exhibit interesting chemical and physical properties due to the presence of these substituents, which can affect its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid was achieved through bromination and subsequent oxidation . Similarly, 2,4,6-Tribromo-3-hydroxybenzoic acid was synthesized using a multi-step process involving bromination, diazation, and hydrolysis, achieving a high yield and purity . Although these methods do not directly describe the synthesis of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, they provide insight into potential synthetic routes that could be adapted for its production, such as selective bromination and functional group transformation.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives has been extensively studied. For example, the gas-phase structures of benzoic acid and 2-hydroxybenzoic acid were determined using electron diffraction and theoretical calculations, revealing the influence of internal hydrogen bonding on structural parameters . This information is valuable for understanding the potential molecular conformation of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, as the presence of additional substituents like the benzoyloxy group and bromine may further influence its molecular geometry and intramolecular interactions.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be complex. A study on the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile demonstrated the formation of a benzofuran derivative through a Michael addition reaction under electro-decarboxylation conditions . This suggests that 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid could also participate in similar nucleophilic reactions, potentially leading to the formation of novel compounds. Additionally, the competitive molecular recognition study of dihydroxybenzoic acid and its bromo derivative with N-donor compounds indicates that the functional groups on these molecules can engage in specific hydrogen bonding interactions, which could be relevant for the reactivity of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of a benzophenone acidic dimer revealed insights into the crystal packing and thermal stability of the compound, which was attributed to the presence of acidic dimers . This suggests that the physical properties of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, such as solubility, melting point, and thermal stability, could be significantly affected by its dimerization and the nature of its intermolecular interactions.
Aplicaciones Científicas De Investigación
Polymer Synthesis
3-Hydroxybenzoic acid derivatives, closely related to 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, are used in the synthesis of poly(3-hydroxybenzoates). These polymers have been synthesized through various methods, including condensation reactions. Amorphous poly(3-hydroxybenzoate) is notable for its solubility in various solvents and crystallization properties (Kricheldorf et al., 1982).
Synthesis of Anti-Cancer Drugs
Derivatives of hydroxybenzoic acid are key intermediates in synthesizing anti-cancer drugs. They play a critical role in inhibiting enzymes like thymidylate synthase, essential in cancer treatment (Cao Sheng-li, 2004).
Antibacterial Activity
Novel derivatives of 3-hydroxybenzoic acid, akin to 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, have been synthesized and tested for their potential antibacterial activity. These compounds could be used to develop new chemotherapeutic agents (Satpute et al., 2018).
Metabolism Research
Research on the metabolism of hydroxybenzoates in bacteria has been conducted. This includes the study of enzymes and pathways involved in metabolizing compounds similar to 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, providing insight into microbial degradation processes (Laempe et al., 2001).
HIV-1 Integrase Inhibition
Some hydroxybenzoic acid derivatives have shown potential as HIV-1 integrase inhibitors. These compounds inhibit viral replication, contributing to the development of novel antiretroviral therapies (Sharma et al., 2011).
Propiedades
IUPAC Name |
3-benzoyloxy-5-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO5/c15-9-6-10(13(17)18)12(16)11(7-9)20-14(19)8-4-2-1-3-5-8/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKYYMXTEHGABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563746 | |
| Record name | 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid | |
CAS RN |
107207-15-8 | |
| Record name | 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





